molecular formula C31H42N4O7 B13678664 benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate

benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate

Cat. No.: B13678664
M. Wt: 582.7 g/mol
InChI Key: OWDNFDHXFLQGQN-UHFFFAOYSA-N
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Description

Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate is a complex organic compound that belongs to the class of peptides. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and protected amines. It is often used in the synthesis of more complex molecules and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ester or amide groups, converting them to alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS Number: 2227198-99-2) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H42N4O7
  • Molecular Weight : 582.69 g/mol
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Anticonvulsant Activity : Research indicates that similar compounds in the N-benzyl 2-amino acetamide class exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate effective protection against seizures in animal models, with an effective dose (ED50) lower than that of traditional anticonvulsants like phenobarbital .
  • Analgesic Properties : Compounds with similar structures have been evaluated for their analgesic effects, showing promise in neuropathic pain models. The structure-activity relationship suggests that modifications at specific sites can enhance analgesic efficacy .

Anticonvulsant Studies

A study published in 2010 explored the anticonvulsant activities of N-benzyl derivatives, revealing that certain substitutions significantly increased their efficacy. The ED50 values for these compounds ranged from 13 to 21 mg/kg, outperforming established medications such as phenobarbital (ED50 = 22 mg/kg) .

Structure-Activity Relationship (SAR)

Research on the SAR of related compounds indicates that electron-withdrawing groups at specific positions improve anticonvulsant activity, while electron-donating groups tend to diminish it. This insight can guide the design of more effective derivatives of benzyl 2-[[(2S)-2-[[(2R)-...] .

Data Table of Biological Activities

Activity Type Compound ED50 (mg/kg) Reference
AnticonvulsantN-benzyl 2-amino acetamides13 - 21
AnticonvulsantPhenobarbital22
AnalgesicVarious PAAD derivativesVaries

Properties

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate

InChI

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)

InChI Key

OWDNFDHXFLQGQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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